REACTION_SMILES
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[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[CH3:19][Si:20]([Cl:21])([CH3:22])[CH3:23].[CH3:24][C:25]#[N:26].[O:1]=[C:2]1[NH:3][C:4](=[O:5])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21>>[O:1]=[C:2]1[N:3]([Si:20]([CH3:19])([CH3:22])[CH3:23])[C:4](=[O:5])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Type
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product
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Smiles
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C[Si](C)(C)N1C(=O)c2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |